molecular formula C18H18N4O3S2 B2483943 N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide CAS No. 1105206-71-0

N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide

Cat. No. B2483943
CAS RN: 1105206-71-0
M. Wt: 402.49
InChI Key: SRRJRYJTAKRDOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules containing furan, thiophene, and pyrazole units often involves multi-step synthetic routes, including the formation of the core structure followed by various functionalization reactions. While the specific synthesis details of the mentioned compound are not readily available in the literature, similar compounds have been synthesized through strategies involving nucleophilic substitution reactions, cyclization steps, and amidation processes under controlled conditions for achieving the desired selectivity and yield (Zhou Bing-se, 2013).

Molecular Structure Analysis

The molecular structure of compounds like the one is characterized by X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy) techniques. These methods provide detailed insights into the arrangement of atoms, molecular conformation, and intermolecular interactions, essential for understanding the compound's chemical behavior and biological activity. Structural characterization often reveals the presence of intramolecular hydrogen bonding and π-π interactions, which can significantly influence the molecule's stability and reactivity (Jilu Lukose et al., 2015).

Chemical Reactions and Properties

Compounds with furan, thiophene, and pyrazole rings are versatile intermediates for further chemical transformations, including halogenation, nitration, and Suzuki coupling reactions, which modify the molecule to explore new biological activities or material properties. Their chemical reactivity is largely influenced by the electron-rich nature of the furan and thiophene rings and the nitrogen atoms in the pyrazole ring, making them reactive towards electrophilic substitution reactions (R. Raju et al., 2022).

Scientific Research Applications

Synthesis and Characterization

Research has shown that compounds incorporating furan-2-ylmethyl, thien-2-ylmethyl, and pyrazole-acetamide derivatives are synthesized through various chemical reactions, highlighting the versatility and reactivity of these moieties. For example, heteroaromatic decarboxylative Claisen rearrangement reactions have been utilized to yield 2,3-disubstituted heteroaromatic products, demonstrating the synthetic utility of furan and thiophene derivatives in complex organic synthesis (Craig et al., 2005). Furthermore, the synthesis of pyrazole-acetamide derivatives and their coordination complexes reveals the structural diversity and potential for forming supramolecular architectures through hydrogen bonding interactions (Chkirate et al., 2019).

Biological Activities

Compounds featuring these heterocyclic structures have been explored for their biological activities. For instance, novel chitosan Schiff bases based on heterocyclic moieties have shown antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020). Additionally, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related compounds has been reported, further illustrating the chemical diversity and potential utility of these compounds in various fields, including medicinal chemistry (El-Essawy & Rady, 2011).

properties

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c23-16(7-13-4-2-6-27-13)20-18-14-10-26-11-15(14)21-22(18)9-17(24)19-8-12-3-1-5-25-12/h1-6H,7-11H2,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRJRYJTAKRDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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